Cas no 886926-60-9 (3-(ethanesulfonyl)-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide)

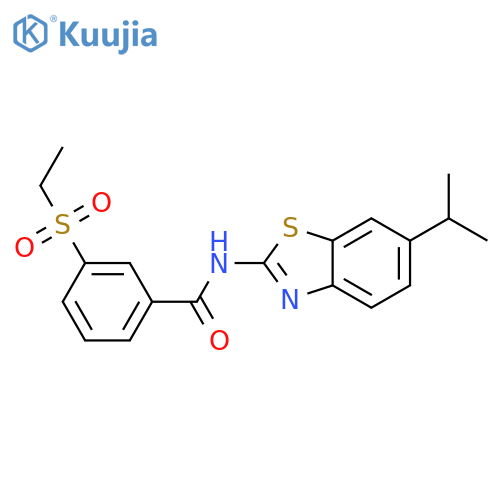

886926-60-9 structure

商品名:3-(ethanesulfonyl)-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide

CAS番号:886926-60-9

MF:C19H20N2O3S2

メガワット:388.503702163696

CID:5478598

3-(ethanesulfonyl)-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide 化学的及び物理的性質

名前と識別子

-

- 3-ethylsulfonyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide

- 3-(ethanesulfonyl)-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide

-

- インチ: 1S/C19H20N2O3S2/c1-4-26(23,24)15-7-5-6-14(10-15)18(22)21-19-20-16-9-8-13(12(2)3)11-17(16)25-19/h5-12H,4H2,1-3H3,(H,20,21,22)

- InChIKey: HXKSUDIZNBBHTK-UHFFFAOYSA-N

- ほほえんだ: C(NC1=NC2=CC=C(C(C)C)C=C2S1)(=O)C1=CC=CC(S(CC)(=O)=O)=C1

3-(ethanesulfonyl)-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2647-0854-2μmol |

3-(ethanesulfonyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide |

886926-60-9 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2647-0854-5mg |

3-(ethanesulfonyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide |

886926-60-9 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2647-0854-25mg |

3-(ethanesulfonyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide |

886926-60-9 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2647-0854-20mg |

3-(ethanesulfonyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide |

886926-60-9 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2647-0854-100mg |

3-(ethanesulfonyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide |

886926-60-9 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2647-0854-15mg |

3-(ethanesulfonyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide |

886926-60-9 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2647-0854-40mg |

3-(ethanesulfonyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide |

886926-60-9 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2647-0854-2mg |

3-(ethanesulfonyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide |

886926-60-9 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2647-0854-20μmol |

3-(ethanesulfonyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide |

886926-60-9 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2647-0854-4mg |

3-(ethanesulfonyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide |

886926-60-9 | 90%+ | 4mg |

$66.0 | 2023-05-16 |

3-(ethanesulfonyl)-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide 関連文献

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

886926-60-9 (3-(ethanesulfonyl)-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide) 関連製品

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量